1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide
Description
This compound is a synthetic sulfonamide derivative featuring a pyrrolidine-2-carboxamide backbone substituted with a 3,5-dimethylisoxazole sulfonyl group and an isopentyl side chain. The isoxazole ring and branched alkyl chain may enhance lipophilicity, influencing bioavailability and tissue penetration .
Properties
Molecular Formula |
C15H25N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(3-methylbutyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H25N3O4S/c1-10(2)7-8-16-15(19)13-6-5-9-18(13)23(20,21)14-11(3)17-22-12(14)4/h10,13H,5-9H2,1-4H3,(H,16,19) |
InChI Key |
ZUPHNZPTMHYZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, introduction of the sulfonyl group, and coupling with the pyrrolidine carboxamide.
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Coupling with Pyrrolidine Carboxamide: The final step involves coupling the isoxazole-sulfonyl intermediate with N-isopentylpyrrolidine-2-carboxamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs:
Structural Analog 1: N-Isopentylpyrrolidine-2-carboxamide
- Key Differences : Lacks the sulfonylisoxazole group.
- Properties : Reduced molecular weight (MW: ~198 g/mol vs. ~369 g/mol for the target compound) and higher solubility in polar solvents due to the absence of the hydrophobic sulfonylisoxazole moiety.
- Biological Activity: Limited enzyme inhibition reported, suggesting the sulfonyl group in the target compound is critical for binding interactions .
Structural Analog 2: 3,5-Dimethylisoxazole-4-sulfonamide
- Key Differences : Simplified structure without the pyrrolidine-carboxamide and isopentyl chain.
- Properties : Lower steric bulk (MW: ~174 g/mol) but higher acidity (pKa ~8.5) due to the sulfonamide group.
- Biological Activity: Known as a weak carbonic anhydrase inhibitor (IC₅₀ > 1 µM), whereas the target compound’s extended structure may improve affinity through additional hydrophobic interactions .
Structural Analog 3: Sulfonamide-containing protease inhibitors (e.g., Saquinavir derivatives)
- Key Differences : Peptidomimetic scaffolds vs. the rigid pyrrolidine-isoxazole system.
- Properties : The target compound’s smaller size (369 g/mol vs. ~700 g/mol for Saquinavir) may enhance blood-brain barrier penetration.
- Biological Activity : While Saquinavir targets HIV protease (IC₅₀ ~0.4 nM), the target compound’s activity profile remains uncharacterized in public literature.
Table 1: Comparative Data
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 (Saquinavir) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 369.4 | 198.3 | 174.2 | ~700 |
| LogP (Predicted) | 2.8 | 1.2 | 1.5 | 4.1 |
| Solubility (mg/mL, water) | <0.1 | 12.3 | 8.7 | 0.05 |
| Enzyme Inhibition (IC₅₀) | Not reported | >10 µM | >1 µM | 0.4 nM |
Research Findings and Challenges
- Synthetic Accessibility : The compound’s synthesis likely involves sulfonylation of pyrrolidine-2-carboxamide with 3,5-dimethylisoxazole-4-sulfonyl chloride, followed by N-alkylation. Yield optimization remains unverified in peer-reviewed studies.
- Structural Characterization : Crystallographic data are absent; refinement tools like SHELXL could resolve its 3D conformation, critical for understanding binding modes.
- Biological Data Gap: No published studies on its pharmacokinetics, toxicity, or specific target engagement were identified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
